3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is a versatile compound used in scientific research. It exhibits unique properties that make it valuable for studying various biological processes and developing new drugs
Mechanism of Action
Mode of Action
It’s known that the fluoren-9-ylmethoxycarbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide synthesis, which can be removed under mild basic conditions .
Biochemical Pathways
Given its structure and the presence of the fmoc group, it’s likely involved in peptide synthesis or modification .
Result of Action
Given its potential role in peptide synthesis, it may influence protein structure and function .
Action Environment
Factors such as ph and temperature are generally important in peptide synthesis and may affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow production systems. These systems are designed to perform amidation reactions, followed by separation and concentration treatments to obtain the final product. The use of continuous-flow systems ensures low energy consumption and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid include other Fmoc-protected amino acids and derivatives. These compounds share similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of the Fmoc-protected amino group and the tetrahydropyran ring. This structure provides specific reactivity and stability, making it valuable for various scientific applications.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTODTDQUSBARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.